molecular formula C6H11N3O2 B13168814 3-(4-amino-1H-pyrazol-1-yl)propane-1,2-diol

3-(4-amino-1H-pyrazol-1-yl)propane-1,2-diol

Katalognummer: B13168814
Molekulargewicht: 157.17 g/mol
InChI-Schlüssel: GOVGMGLEJNCBAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-amino-1H-pyrazol-1-yl)propane-1,2-diol is a compound that features a pyrazole ring substituted with an amino group and a propane-1,2-diol moiety. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound is of interest in various fields, including pharmaceuticals, due to its potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-amino-1H-pyrazol-1-yl)propane-1,2-diol typically involves the reaction of 4-amino-1H-pyrazole with an appropriate diol derivative. One common method is the nucleophilic substitution reaction where the amino group of the pyrazole reacts with a halogenated propane-1,2-diol under basic conditions . The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-amino-1H-pyrazol-1-yl)propane-1,2-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(4-amino-1H-pyrazol-1-yl)propane-1,2-diol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(4-amino-1H-pyrazol-1-yl)propane-1,2-diol involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. This compound may inhibit certain enzymes by binding to their active sites or alter receptor function by interacting with binding pockets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(4-amino-1H-pyrazol-1-yl)propane-1,2-diol is unique due to the presence of both an amino group and a diol moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse interactions with molecular targets, making it a valuable compound in various research fields .

Eigenschaften

Molekularformel

C6H11N3O2

Molekulargewicht

157.17 g/mol

IUPAC-Name

3-(4-aminopyrazol-1-yl)propane-1,2-diol

InChI

InChI=1S/C6H11N3O2/c7-5-1-8-9(2-5)3-6(11)4-10/h1-2,6,10-11H,3-4,7H2

InChI-Schlüssel

GOVGMGLEJNCBAH-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NN1CC(CO)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.